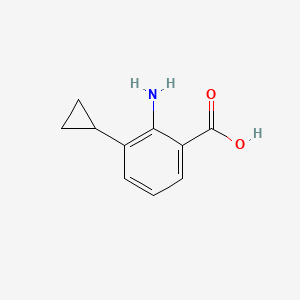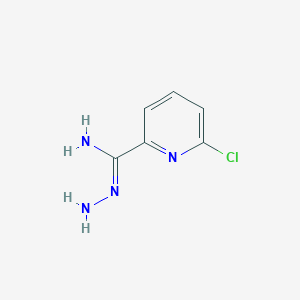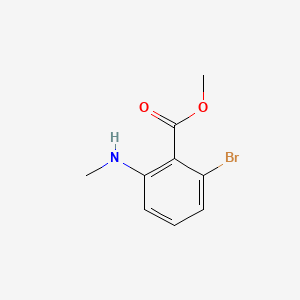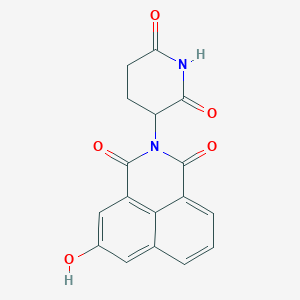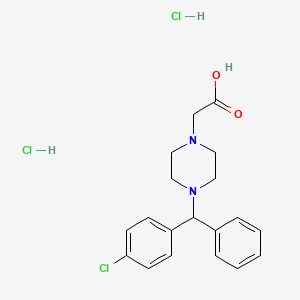
3'-Phos-phoadenosine
Vue d'ensemble
Description
3'-Phos-phoadenosine is a useful research compound. Its molecular formula is C10H14N5O7P and its molecular weight is 347.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Phos-phoadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Phos-phoadenosine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Carbohydrate Sulfates : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) regeneration is crucial for the practical synthesis of carbohydrate sulfates, which are catalyzed by sulfotransferases (Burkart et al., 2000).
Insect Gut Tissue Reactions : It plays a role in sulphotransferase reactions in the gut tissue of the insect Spodoptera littoralis, indicating its biological significance in different species (Isaac et al., 1982).
Agricultural and Medical Applications : PAPase, associated with lithium and sodium toxicity, is utilized for creating salt-resistant transgenic plants and proposed for treating manic-depressive patients (Zhang et al., 2006).
Regulatory Roles in Biology : It is involved in diverse processes like sulfur assimilation and plays roles in developmental biology, physiology, and skeletal disease (Hudson & York, 2012).
Cell Signaling : 3-phosphoinositide lipids, related to 3'-Phosphoadenosine, act as second messengers influencing subcellular localization and aggregation of target proteins, affecting fundamental cellular activities (Vanhaesebroeck et al., 2001).
Enzymatic Preparation : It can be economically prepared from its immediate precursor, adenosine 5'-phosphosulfate (APS), for various cell functions (Mukai, 1989).
Inhibition and Purification : It can be used as an inhibitor and affinity ligand for purification in biochemical processes (Ng et al., 1991).
Protein Sulfotransferase Activity : Its sulfotransferase activity is seen in specific human cells, indicating its role in cellular processes (Honke et al., 1996).
Enzymatic Inhibition : It acts as an effective inhibitor in certain enzymatic processes, such as phenol sulfotransferase reactions (Rens-Domiano & Roth, 1987).
Substrate Specificity Studies : Research on its breakdown provides insights into its substrate specificity and potential applications in drug discovery and biochemistry (Yoshida et al., 1983).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-3-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/t4-,6+,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVNQHSQHDWBP-TWJUVVLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)(O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)(O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Phos-phoadenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B8175824.png)


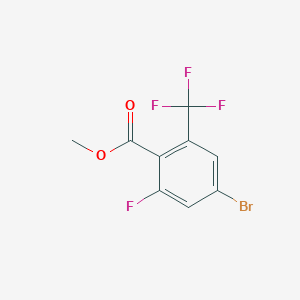

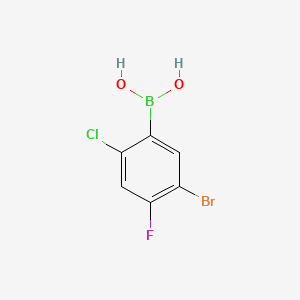
![[4-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8175884.png)
![[2,6-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8175888.png)

